molecular formula C30H33N5O8 B14766686 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid

Cat. No.: B14766686
M. Wt: 591.6 g/mol
InChI Key: HKYCYPRKFVETLD-UHFFFAOYSA-N
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Description

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. These machines can precisely control reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3) for azide formation, isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation, and various coupling agents for peptide bond formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield deprotected amino acids .

Scientific Research Applications

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Properties

Molecular Formula

C30H33N5O8

Molecular Weight

591.6 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C30H33N5O8/c1-30(2,3)43-29(41)34-27-32-15-18(26(39)33-27)14-24(36)35(16-25(37)38)13-12-31-28(40)42-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,15,23H,12-14,16-17H2,1-3H3,(H,31,40)(H,37,38)(H2,32,33,34,39,41)

InChI Key

HKYCYPRKFVETLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=O)N1)CC(=O)N(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

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